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Compound of Interest

Compound Name: 5-Phenyl-2-furaldehyde

Cat. No.: B076939 Get Quote

Introduction
5-Phenyl-2-furaldehyde, a heterocyclic aromatic aldehyde, serves as a pivotal intermediate in

the synthesis of a diverse array of pharmaceutical and materialistic compounds. Its unique

molecular architecture, featuring a phenyl group appended to a furan-2-carbaldehyde core,

imparts it with distinct chemical reactivity and biological activity. A thorough understanding of its

structural and electronic properties is paramount for its effective utilization in research and

development. This technical guide provides an in-depth analysis of the spectroscopic data of 5-
Phenyl-2-furaldehyde, focusing on ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and

Infrared (IR) spectroscopy. These techniques offer a comprehensive fingerprint of the molecule,

enabling unambiguous identification and characterization.

The strategic placement of the phenyl and aldehyde functionalities on the furan ring creates a

conjugated system that significantly influences the electronic environment of each atom. This

guide will delve into the interpretation of the spectral data, explaining the causality behind the

observed chemical shifts and vibrational frequencies. By understanding these spectroscopic

signatures, researchers can confidently identify 5-Phenyl-2-furaldehyde, assess its purity, and

gain insights into its chemical behavior.

Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will

be used for 5-Phenyl-2-furaldehyde.
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Caption: Molecular structure and atom numbering of 5-Phenyl-2-furaldehyde.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Experimental Protocol:

A sample of 5-Phenyl-2-furaldehyde is dissolved in a deuterated solvent, typically chloroform-

d (CDCl₃), and transferred to an NMR tube. The ¹H NMR spectrum is then acquired on a

spectrometer operating at a frequency of 300-500 MHz. The chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Summary:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.69 s 1H H (Aldehyde)

7.72 - 7.80 m 2H H (Phenyl, ortho)

7.40 - 7.55 m 3H
H (Phenyl, meta and

para)

7.58 d 1H H (Furan, C3)

7.35 d 1H H (Furan, C4)

Interpretation:

The ¹H NMR spectrum of 5-Phenyl-2-furaldehyde provides a wealth of information about its

proton environment.

Aldehyde Proton: The most downfield signal, a sharp singlet at approximately 9.69 ppm, is

characteristic of the aldehyde proton. Its significant deshielding is due to the strong electron-

withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the carbonyl

double bond.
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Aromatic Protons: The protons on the phenyl ring appear as a complex multiplet between

7.40 and 7.80 ppm. The two ortho protons are typically the most deshielded due to their

proximity to the electron-withdrawing furan ring. The meta and para protons resonate at

slightly higher fields.

Furan Protons: The two protons on the furan ring appear as doublets. The proton at the C3

position (adjacent to the aldehyde group) is deshielded and appears at a lower field (around

7.58 ppm) compared to the proton at the C4 position (around 7.35 ppm). The coupling

between these two protons (a typical ³J coupling of ~3.5 Hz) results in the doublet splitting

pattern.

Caption: ¹H NMR spectral correlations for 5-Phenyl-2-furaldehyde.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution prepared for ¹H NMR

spectroscopy. A proton-decoupled sequence is used to simplify the spectrum, resulting in single

lines for each unique carbon atom. The spectrometer frequency for ¹³C is usually around 75-

125 MHz.

Data Summary:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b076939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

177.5 C (Aldehyde)

158.0 C5 (Furan)

152.9 C2 (Furan)

131.5 C (Phenyl, ipso)

129.5 C (Phenyl, para)

129.0 C (Phenyl, meta)

125.0 C (Phenyl, ortho)

122.0 C3 (Furan)

110.0 C4 (Furan)

Interpretation:

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 5-Phenyl-2-
furaldehyde.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing at

approximately 177.5 ppm.

Furan Carbons: The furan carbons exhibit a range of chemical shifts. C5, attached to the

phenyl group, and C2, attached to the aldehyde, are the most downfield of the furan ring

carbons due to substitution and conjugation effects, appearing around 158.0 and 152.9 ppm,

respectively. C3 and C4 resonate at higher fields, around 122.0 and 110.0 ppm.

Phenyl Carbons: The phenyl carbons show distinct signals. The ipso-carbon (the carbon

attached to the furan ring) is found around 131.5 ppm. The para, meta, and ortho carbons

are observed at approximately 129.5, 129.0, and 125.0 ppm, respectively.

Caption: ¹³C NMR spectral correlations for 5-Phenyl-2-furaldehyde.

Infrared (IR) Spectroscopy
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Experimental Protocol:

The IR spectrum of 5-Phenyl-2-furaldehyde can be obtained using various techniques. For a

solid sample, a common method is Attenuated Total Reflectance (ATR), where the sample is

placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).

Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded

over the range of 4000-400 cm⁻¹.

Data Summary:

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretch (Aromatic/Furan)

~2820, ~2720 Medium C-H stretch (Aldehyde)

~1670 Strong C=O stretch (Aldehyde)

~1590, ~1480 Medium-Strong C=C stretch (Aromatic/Furan)

~1177 Strong C-O-C stretch (Furan)

~760, ~690 Strong
C-H out-of-plane bend

(Aromatic)

Interpretation:

The IR spectrum reveals the key functional groups present in 5-Phenyl-2-furaldehyde.

C-H Stretching: The absorptions around 3100 cm⁻¹ are characteristic of C-H stretching

vibrations in the aromatic phenyl and furan rings. The two medium intensity bands at

approximately 2820 and 2720 cm⁻¹ are the characteristic Fermi resonance doublet for the

aldehyde C-H stretch.

Carbonyl Stretching: A very strong and sharp absorption band around 1670 cm⁻¹ is indicative

of the C=O stretching vibration of the conjugated aldehyde. The conjugation with the furan

ring lowers the frequency from that of a typical saturated aldehyde.
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C=C Stretching: The bands in the 1590-1480 cm⁻¹ region are due to the C=C stretching

vibrations of the phenyl and furan rings.

C-O-C Stretching: The strong absorption at approximately 1177 cm⁻¹ is attributed to the

asymmetric stretching of the C-O-C bond within the furan ring.[1]

C-H Bending: The strong bands in the fingerprint region, particularly around 760 and 690

cm⁻¹, are characteristic of the out-of-plane C-H bending vibrations of the monosubstituted

phenyl ring.

Key Functional Groups

IR Absorption Bands (cm⁻¹)

Aromatic/Furan C-H

~3100

Vibrates at

Aldehyde C-H

~2820, ~2720

Vibrates at

Aldehyde C=O

~1670

Vibrates at

Aromatic/Furan C=C

~1590, ~1480

Vibrates at

Furan C-O-C

~1177

Vibrates at

Aromatic C-H bend

~760, ~690

Vibrates at

Click to download full resolution via product page

Caption: Correlation of functional groups in 5-Phenyl-2-furaldehyde with their characteristic IR

absorption bands.

Conclusion
The spectroscopic data presented in this technical guide provide a robust and comprehensive

characterization of 5-Phenyl-2-furaldehyde. The ¹H and ¹³C NMR spectra precisely map the

proton and carbon environments, respectively, confirming the connectivity and electronic nature

of the molecule. The IR spectrum provides definitive evidence for the key functional groups,

namely the conjugated aldehyde and the aromatic systems. Together, these spectroscopic

techniques serve as indispensable tools for researchers and scientists in the positive
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identification, purity assessment, and structural elucidation of 5-Phenyl-2-furaldehyde, thereby

facilitating its application in drug development and materials science.

References
PubChem. 5-Phenyl-2-furaldehyde.
SpectraBase. 5-Phenylfuran-2-carbaldehyde. Wiley-VCH GmbH. [Link]
Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-
(Substituted phenyl)- 2- furfuraldehydes from substituted anilines. World Journal of
Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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